JNJ 16259685 JNJ 16259685 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone is an organonitrogen heterocyclic compound, an oxacycle and an organic heterotricyclic compound.
Brand Name: Vulcanchem
CAS No.: 409345-29-5
VCID: VC0531270
InChI: InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
SMILES: COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

JNJ 16259685

CAS No.: 409345-29-5

Cat. No.: VC0531270

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JNJ 16259685 - 409345-29-5

Specification

CAS No. 409345-29-5
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone
Standard InChI InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
Standard InChI Key QOTAQTRFJWLFCR-UHFFFAOYSA-N
SMILES COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Canonical SMILES COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Appearance Solid powder

Introduction

Chemical and Pharmacological Properties

Structural Characteristics

JNJ 16259685, chemically designated as (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, belongs to the quinoline derivatives. Its molecular formula is C₂₀H₂₃NO₃, with a molecular weight of 325.41 g/mol . The compound’s structure includes a pyranoquinoline core linked to a methoxycyclohexyl group, which is critical for its receptor binding specificity (Fig. 1).

Table 1: Key Chemical Properties

PropertyValue
CAS Number409345-29-5
Molecular FormulaC₂₀H₂₃NO₃
Molecular Weight325.41 g/mol
Solubility100 mM in ethanol, 25 mM in DMSO
Purity≥98% (HPLC)

Pharmacological Profile

JNJ 16259685 exhibits sub-nanomolar potency at human mGlu1 receptors (IC₅₀ = 0.55 nM for Ca²⁺ response inhibition) and demonstrates no significant activity at mGlu2, mGlu3, mGlu4, mGlu6, AMPA, or NMDA receptors (IC₅₀ > 10 μM) . Its non-competitive antagonism is evidenced by allosteric binding, which prevents glutamate from inducing conformational changes necessary for receptor activation .

Table 2: Receptor Selectivity Profile

ReceptorIC₅₀/Ki ValueSelectivity vs. mGlu1
mGlu10.34 nM (Ki)-
mGlu5>400-fold weaker>400-fold
mGlu2/3/4/6>10 μM>29,000-fold
AMPA/NMDA>10 μM>29,000-fold

Mechanism of Action and Signaling Pathways

Allosteric Modulation of mGlu1

As a non-competitive antagonist, JNJ 16259685 binds to an allosteric site on mGlu1, stabilizing the receptor in an inactive conformation. This prevents glutamate-induced activation of downstream effectors, such as Gαq proteins and phospholipase C (PLC), thereby inhibiting inositol trisphosphate (IP₃)-mediated Ca²⁺ release from endoplasmic reticulum stores .

Central Nervous System Penetration

JNJ 16259685 achieves significant brain penetration following systemic administration. Subcutaneous dosing in rats showed high receptor occupancy in the cerebellum (ED₅₀ = 0.040 mg/kg) and thalamus (ED₅₀ = 0.014 mg/kg), regions rich in mGlu1 expression . This central activity underscores its utility in behavioral and electrophysiological studies.

Preclinical Research Findings

Addiction and Reward Pathways

In rodent models, JNJ 16259685 reduces cocaine-seeking behavior by attenuating drug context-induced reinstatement. Systemic administration (1–3 mg/kg) decreases dopamine release in the nucleus accumbens, a key hub in reward processing . Similarly, it suppresses alcohol intake in limited-access paradigms, suggesting mGlu1 antagonism disrupts reinforcement mechanisms .

Cognitive and Neuroprotective Effects

Recent studies in 3×Tg Alzheimer’s disease mice demonstrate that JNJ 16259685 analogues enhance cognitive performance by activating the mGlu1/CaMKIIα pathway, which promotes synaptic plasticity and reduces amyloid-β accumulation . These findings align with earlier work showing mGlu1 modulation improves spatial memory in hippocampal-dependent tasks .

Study ModelDose/RouteKey Outcome
Cocaine-seeking rats1–3 mg/kg, s.c.↓ Reinstatement by 40–60%
Alcohol-preferring mice3 mg/kg, i.p.↓ Intake by 50% over 24h
3×Tg AD mice10 mg/kg, p.o.↑ Memory retention by 35%

Pharmacokinetics and Metabolism

Absorption and Distribution

JNJ 16259685 exhibits rapid absorption following subcutaneous administration, with a time-to-peak concentration (Tₘₐₓ) of 30 minutes in rats. Its lipophilicity (logP = 3.2) facilitates blood-brain barrier penetration, yielding brain-to-plasma ratios of 2:1 .

Elimination Pathways

The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing inactive hydroxylated metabolites. Renal excretion accounts for <10% of elimination, with a terminal half-life (t₁/₂) of 2.5 hours in rodents .

Applications in Experimental Research

Electrophysiological Studies

JNJ 16259685 is widely used to dissect mGlu1’s role in long-term depression (LTD) at parallel fiber-Purkinje cell synapses. By blocking mGlu1, researchers have elucidated its necessity in cerebellar motor learning .

Behavioral Pharmacology

The compound’s ability to modulate addiction and cognitive behaviors has spurred its use in models of substance use disorders, schizophrenia, and neurodegenerative diseases. Doses of 0.5–3 mg/kg are typical for behavioral assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator